

# SR-4835: A Molecular Glue Inhibitor Targeting the DNA Damage Response Pathway

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] Beyond its kinase inhibition, SR-4835 uniquely functions as a molecular glue, promoting the proteasomal degradation of cyclin K.[4] [5][6] This dual mechanism of action leads to the downregulation of key DNA Damage Response (DDR) genes, creating a "BRCAness" phenotype in cancer cells and sensitizing them to DNA-damaging agents and PARP inhibitors.[4][7] This technical guide provides a comprehensive overview of SR-4835, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

### **Mechanism of Action**

**SR-4835** exerts its anti-cancer effects through a dual mechanism:

ATP-Competitive Inhibition of CDK12/13: As a potent dual inhibitor, SR-4835 binds to the ATP-binding pocket of CDK12 and CDK13, preventing the phosphorylation of their substrates.[8][9] A key substrate of the CDK12-cyclin K complex is the C-terminal domain (CTD) of RNA polymerase II (Pol II).[8][9][10] Inhibition of Pol II phosphorylation at Serine 2 (Ser2) by SR-4835 disrupts transcription elongation and leads to the premature cleavage and polyadenylation of transcripts, particularly for long genes that are enriched for DDR



pathway components.[7][9][10] This results in the downregulation of critical DDR proteins such as BRCA1, ATM, and RAD51.[5][10]

Molecular Glue-Mediated Degradation of Cyclin K: Uniquely, SR-4835 acts as a molecular glue to induce the formation of a ternary complex between CDK12, its binding partner cyclin K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[4][5] The degradation of cyclin K further inactivates CDK12, amplifying the effect of direct kinase inhibition and contributing to the suppression of DDR gene expression.[4] The benzimidazole side-chain of SR-4835 has been identified as crucial for this molecular glue activity.[5][6]

### **Signaling Pathway Diagram**

Caption: Mechanism of SR-4835 action.

### **Quantitative Data**

The following tables summarize the key quantitative data for **SR-4835** from various in vitro and cell-based assays.

Table 1: In Vitro Binding Affinity and Inhibitory

**Concentration** 

Target	Assay Type	Value	Reference
CDK12	IC50	99 nM	[1][2][3]
CDK12	Kd	98 nM	[1][2]
CDK13	Kd	4.9 nM	[1][2]
CDK12/CycK	Kd (for ternary complex with DDB1)	54.3 ± 5.4 nM	[4]

### **Table 2: Cell-Based Efficacy**



Cell Line	Assay	Endpoint	Value	Reference
A549 (HiBiT- CycK)	HiBiT Assay	DC50 (Cyclin K degradation)	~90 nM	[4]
MDA-MB-231	In-Cell Western	EC50 (Ser2 phosphorylation block)	100 nM	[9][11]
A375	Proliferation Assay	IC50	117.5 nM	[10]
Colo829	Proliferation Assay	IC50	104.5 nM	[10]
WM164	Proliferation Assay	IC50	109.6 nM	[10]
WM983A	Proliferation Assay	IC50	80.7 nM	[10]
WM983B	Proliferation Assay	IC50	160.5 nM	[10]

### **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the literature for the characterization of **SR-4835**.

### **Cell Proliferation (Clonogenic) Assay**

This assay assesses the long-term effect of **SR-4835** on the ability of single cells to form colonies.

- Cell Seeding: Plate 500 cells per well in 6-well dishes in triplicate and allow them to adhere overnight.
- Compound Treatment: Add SR-4835 at various concentrations to the medium and incubate for 72 hours.



- Colony Growth: Replace the drug-containing medium with fresh medium and allow cells to grow for 7 to 10 days, changing the medium every 2 to 3 days.
- Staining and Quantification: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet. After washing and drying, the colonies can be counted.

## Immunoblotting for Protein Expression and Phosphorylation

This technique is used to detect and quantify specific proteins, such as cyclin K, and phosphorylation events, like on RNA Pol II.

- Cell Lysis: Treat cells with **SR-4835** for the desired time and concentration. For degradation studies, pre-treatment with a proteasome inhibitor like MG132 can be included.[4] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
- Antibody Incubation: Block the membrane and then incubate with primary antibodies against
  the proteins of interest (e.g., cyclin K, p-Ser2 RNAPII, total RNAPII, DDR proteins, and a
  loading control like tubulin or GAPDH). Follow this with incubation with a corresponding
  HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

### **CRISPR/Cas9 Loss-of-Function Screen**

This genetic screen can identify genes that are essential for the cytotoxic effects of SR-4835.

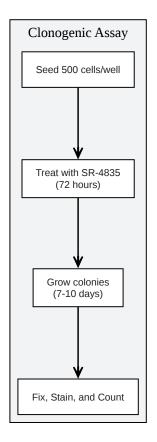
 Library Transduction: Infect a cell line (e.g., A375 melanoma cells) with a genome-wide lentiviral gRNA library.[5]

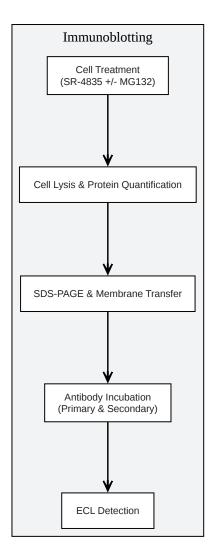


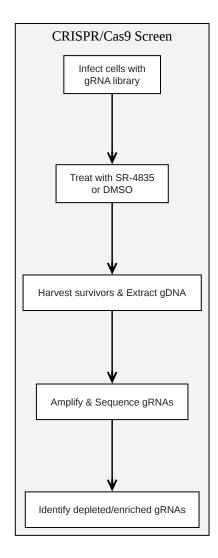
- Drug Selection: Treat the infected cell population with either vehicle (DMSO) or a cytotoxic concentration of SR-4835.[5]
- Genomic DNA Extraction and Sequencing: After a period of selection, harvest the surviving cells, extract genomic DNA, and amplify the gRNA sequences using PCR. Use nextgeneration sequencing to determine the abundance of each gRNA in the treated versus the control populations.[5]
- Data Analysis: Analyze the sequencing data to identify gRNAs that are depleted (synthetic lethal genes) or enriched (rescue genes) in the SR-4835-treated population.[5]

### **Experimental Workflow Diagram**

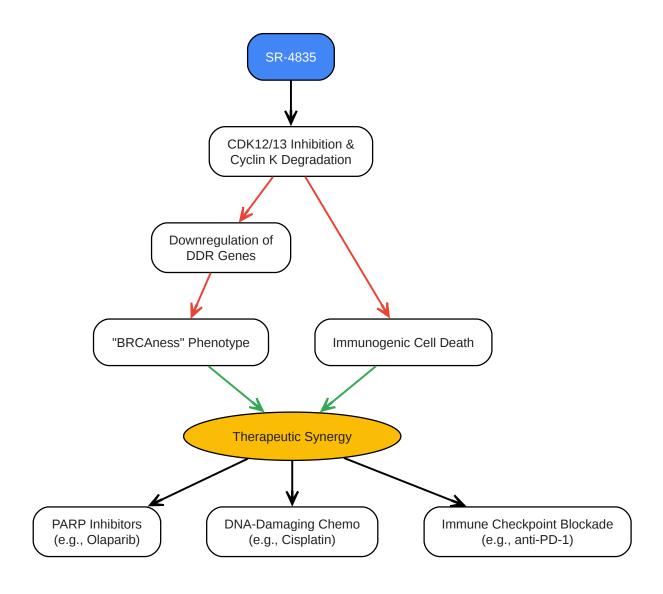












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